molecular formula C6H5FIN B1510302 5-Fluoro-2-iodo-3-methylpyridine CAS No. 49767-17-1

5-Fluoro-2-iodo-3-methylpyridine

Cat. No.: B1510302
CAS No.: 49767-17-1
M. Wt: 237.01 g/mol
InChI Key: BQPINTLXFPDANA-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-3-methylpyridine is a halogenated pyridine derivative characterized by the presence of fluorine, iodine, and a methyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using appropriate halogenating agents. For instance, 2-fluoro-3-iodo-5-methylpyridine can be synthesized by reacting 2-fluoro-5-methylpyridine with iodine in the presence of a suitable catalyst.

  • Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are another approach to synthesize this compound. This involves the reaction of a boronic acid derivative with an appropriate halide under palladium catalysis.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions and cross-coupling reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the iodine atom to other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: A wide range of substituted pyridines.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodo-3-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-2-iodo-3-methylpyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-3-iodo-5-methylpyridine: Similar structure with different positions of halogens.

  • 3-Fluoro-2-iodo-5-methylpyridine: Another positional isomer with different reactivity.

  • 5-Fluoro-3-iodo-2-methylpyridine: Different positional isomer with distinct chemical properties.

Uniqueness: 5-Fluoro-2-iodo-3-methylpyridine is unique due to its specific arrangement of halogens and methyl group, which influences its reactivity and applications compared to its isomers.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Biological Activity

5-Fluoro-2-iodo-3-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and its role as a pharmaceutical intermediate.

Chemical Structure and Properties

The compound has the molecular formula C6H5FIN and a molecular weight of approximately 237.02 g/mol. The specific arrangement of fluorine and iodine atoms on the pyridine ring significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC6H5FIN
Molecular Weight237.02 g/mol
Functional GroupsFluorine, Iodine
Chemical ClassPyridine Derivative

1. Antimicrobial Activity

Research indicates that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes. For instance, studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

2. Enzyme Inhibition

The presence of halogens in the structure of this compound enhances its binding affinity to biological targets, particularly enzymes. For example, halogenated compounds have been identified as effective inhibitors of specific enzymes involved in metabolic pathways. The fluorine atom can increase metabolic stability while the iodine may enhance lipophilicity, facilitating better interaction with enzyme active sites .

A notable case study demonstrated the synthesis of a related compound that showed improved inhibitory activity against p38α MAP kinase, a target for inflammatory diseases. The study highlighted that modifications in the pyridine structure could lead to significant improvements in biological activity .

3. Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for selective functionalization, making it valuable for developing drugs targeting specific diseases. The compound's ability to interact with multiple biological targets positions it as a candidate for further drug development .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar halogenated pyridines:

  • Antimicrobial Studies : A study involving fluorinated pyridines reported significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges.
  • Enzyme Interaction : Research on enzyme inhibitors derived from pyridine structures has shown enhanced activity due to strategic placement of halogens, which can modulate binding affinities and selectivity towards specific enzymes .
  • Pharmaceutical Development : The compound has been utilized as an intermediate in synthesizing novel drugs aimed at treating various conditions, including cancer and infectious diseases .

Properties

IUPAC Name

5-fluoro-2-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPINTLXFPDANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743422
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49767-17-1
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49767-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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